2-[(3-Chlorophenyl)amino]propanohydrazide
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Overview
Description
2-[(3-Chlorophenyl)amino]propanohydrazide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes a chlorophenyl group attached to an amino-propanohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chlorophenyl)amino]propanohydrazide typically involves the reaction of 3-chloroaniline with propanohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Chlorophenyl)amino]propanohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of oxides or other oxygen-containing derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxyl derivatives, while reduction reactions may produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Scientific Research Applications
2-[(3-Chlorophenyl)amino]propanohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)amino]propanohydrazide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)amino]propanohydrazide
- 2-[(3-Bromophenyl)amino]propanohydrazide
- 2-[(3-Methylphenyl)amino]propanohydrazide
Uniqueness
2-[(3-Chlorophenyl)amino]propanohydrazide is unique due to the presence of the 3-chlorophenyl group, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-(3-chloroanilino)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(9(14)13-11)12-8-4-2-3-7(10)5-8/h2-6,12H,11H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNPFZUIQLVUJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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